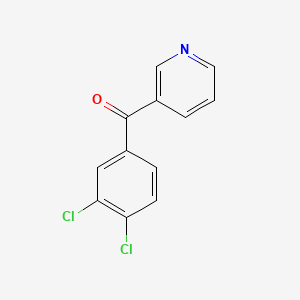

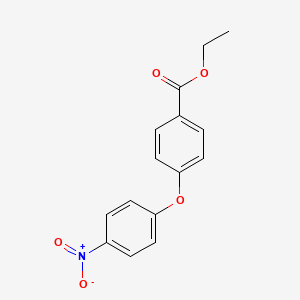

Ethyl 4-(4-nitrophenoxy)benzoate

Overview

Description

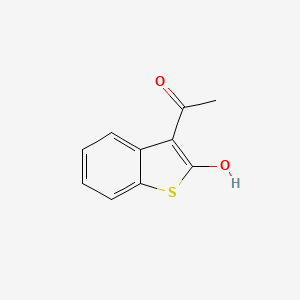

Ethyl 4-(4-nitrophenoxy)benzoate is a chemical compound that is commonly known as Ethylparaben. It is used as a synthetic preservative in cosmetics and personal care products. The molecular formula of this compound is C15H13NO5 .

Synthesis Analysis

The synthesis of this compound involves several steps. In one study, a library of novel 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones was synthesized . The mechanochemical treatment was followed to synthesize target compounds, and the yields were compared by both the grinding method and the conventional method . Another study applied the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .Molecular Structure Analysis

The molecular structure of this compound contains a total of 35 bonds . There are 22 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be synthesized from 4-chloropicolinic acid mainly by a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid at room temperature . Its molecular weight is 287.27 g/mol .Scientific Research Applications

Synthesis and Mesomorphic Properties

- Ethyl 4-(4-nitrophenoxy)benzoate is used in the synthesis of nonsymmetric liquid crystalline dimers containing azobenzene groups. These compounds display nematic and smectic A phases, making them relevant in the study of liquid crystals and potentially applicable in display technologies (Rahman et al., 2009).

Biological Activity

- This compound is significant in the synthesis of novel anti-juvenile hormone agents. These agents have shown to induce precocious metamorphosis in silkworms, indicating potential applications in pest control and insect development studies (Kuwano et al., 2008).

Influence on Alkaline Hydrolysis

- The presence of a nitro group in this compound influences its reactivity in alkaline hydrolysis. This property is significant for understanding chemical reactivity and could have implications in synthetic chemistry (Iskander et al., 1966).

Synthesis and Characterization

- Ethyl 4-(4-nitrophenoxy) picolinate, a derivative of this compound, is important for the synthesis of biologically active compounds. Its synthesis and optimization are crucial for developing pharmaceuticals and other chemical products (Xiong et al., 2019).

Enhanced Electro-Optic Properties

- The compound is involved in the synthesis of materials with enhanced electro-optic properties. This application is significant for the development of advanced materials in electronics and optics (Ying & You, 2016).

Nucleophilic Condensation Applications

- This compound plays a role in the nucleophilic condensation of certain carboxylic and phosphonic acid ethyl esters. This process is important in chemical synthesis and the development of new compounds (Consiglio et al., 2000).

Mechanism of Action

While the exact mechanism of action for Ethyl 4-(4-nitrophenoxy)benzoate is not explicitly mentioned in the search results, benzoate compounds, which this compound is a part of, are known to act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Safety and Hazards

Future Directions

While specific future directions for Ethyl 4-(4-nitrophenoxy)benzoate are not mentioned in the search results, it is noted that it is an important intermediate for the synthesis of many biologically active compounds . Therefore, it could be inferred that future research may focus on exploring its potential applications in the synthesis of new compounds with biological activity.

properties

IUPAC Name |

ethyl 4-(4-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-2-20-15(17)11-3-7-13(8-4-11)21-14-9-5-12(6-10-14)16(18)19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHHOMWXWWHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573018 | |

| Record name | Ethyl 4-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62507-46-4 | |

| Record name | Ethyl 4-(4-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol](/img/structure/B3054862.png)

![2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3054863.png)

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-](/img/structure/B3054870.png)

![[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B3054871.png)